molecular formula C12H11ClN2OS B8280264 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B8280264
M. Wt: 266.75 g/mol
InChI Key: HOYGMPDDEVYMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylthiopyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like cesium carbonate (Cs2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11ClN2OS/c1-17-12-14-7-9(11(16)15-12)6-8-2-4-10(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)

InChI Key

HOYGMPDDEVYMNG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=O)N1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(4-chlorobenzyl)-2-thiouracil (50.5 g), methyl iodide (28.4 g) and sodium hydroxide (8.2 g) in water (200 ml) and ethanol (400 ml) was stirred at 60° for 30 minutes then allowed to cool. The crystalline product was filtered and washed with water to give 5-(4-chlorobenzyl)-2-methylthio-4-pyrimidone (48.6 g), m.p. 193°-194° (methanol/ethanol).
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50.5 g
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reactant
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28.4 g
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8.2 g
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200 mL
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400 mL
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solvent
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Synthesis routes and methods II

Procedure details

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